molecular formula C17H17ClFN3 B11965229 N-(2-Chloro-6-fluorobenzylidene)-4-phenyl-1-piperazinamine

N-(2-Chloro-6-fluorobenzylidene)-4-phenyl-1-piperazinamine

Cat. No.: B11965229
M. Wt: 317.8 g/mol
InChI Key: DUBIUPVDOCJPSK-DEDYPNTBSA-N
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Description

N-(2-Chloro-6-fluorobenzylidene)-4-phenyl-1-piperazinamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a phenyl group and a benzylidene group containing chlorine and fluorine atoms. Its distinct molecular structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-fluorobenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-fluorobenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Chloro-6-fluorobenzylidene)-4-phenyl-1-piperazinamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-fluorobenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-6-fluorobenzylidene)-4-phenyl-1-piperazinamine stands out due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H17ClFN3

Molecular Weight

317.8 g/mol

IUPAC Name

(E)-1-(2-chloro-6-fluorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine

InChI

InChI=1S/C17H17ClFN3/c18-16-7-4-8-17(19)15(16)13-20-22-11-9-21(10-12-22)14-5-2-1-3-6-14/h1-8,13H,9-12H2/b20-13+

InChI Key

DUBIUPVDOCJPSK-DEDYPNTBSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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